molecular formula C12H16O2 B7763812 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde CAS No. 41715-31-5

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B7763812
CAS No.: 41715-31-5
M. Wt: 192.25 g/mol
InChI Key: RJROKCYCTSJZEP-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a substituted benzaldehyde, characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 2-tert-butyl-4-methylphenol with paraformaldehyde in the presence of a catalyst. The reaction is carried out in acetonitrile under reflux conditions (100-110°C) for about 2 hours. After the reaction, the mixture is cooled, washed with hydrochloric acid, and extracted with diethyl ether. The organic phase is then dried and concentrated to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid.

    Reduction: 3-Tert-butyl-2-hydroxy-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, and its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
  • 5-tert-Butyl-2-hydroxybenzaldehyde
  • 2-Hydroxy-3,5-dimethylbenzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde

Comparison: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. Compared to similar compounds, it has a different steric and electronic environment, affecting its reactivity and applications. For example, the presence of the tert-butyl group provides steric hindrance, making it less reactive in certain substitution reactions compared to compounds without this group .

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-7,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJROKCYCTSJZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406404
Record name 3-t-butyl-5-methylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41715-31-5
Record name 3-t-butyl-5-methylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-tert-Butyl-4-methylphenol 9.68 g (58.93 mmol) and THF 100 ml were charged in a sufficiently dried 1 liter reactor purged with nitrogen, ethylmagnesium bromide 23.00 ml (an ether solution, 3.0N, 69.00 mmol) was added dropwise to the reactor at 0° C. in 30 minutes and after that, the resultant mixture was gradually heated to a room temperature and stirred for 1 hour at a room temperature. Toluene 100 ml was added, the resultant mixture was heated to 95° C., and the mixed solvents of the ether/THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to a room temperature, toluene 100 ml, p-formaldehyde 4.50 g (149.90 mmol) and triethylamine 12.50 ml (89.93 mmol) were added and the resultant mixture was stirred at 95° C. for 2 hour. After being cooled to a room temperature, the mixture was quenched with 300 ml of 1N hydrochloric acid and an organic layer was concentrated and purified by a silica gel column to obtain 3-tert-butyl-5-methylsalicylaldehyde 7.36 g (yield 65%).
Quantity
9.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
p-formaldehyde
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1 liter reactor thoroughly dried and purged with nitrogen, 9.68 g (58.93 mmol) of 2-tert-butyl-4-methylphenol and 100 ml of THF were introduced. To the reactor, 23.00 ml of an ether solution containing 69.00 mmol of ethylmagnesium bromide was dropwise added at 0° C. over a period of 30 minutes, then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 100 ml of toluene was added, and the system was heated to 95° C. to distill off a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to room temperature, 100 ml of toluene, 4.50 g (149.90 mmol) of paraformaldehyde and 12.50 ml (89.93 mmol) of triethylamine were added, followed by stirring at 95° C. for 2 hours. The reaction solution was allowed to cool to room temperature and then quenched with 300 ml of 1N hydrochloric acid. The organic layer was concentrated and purified by a silica gel column to obtain 7.36 g (yield: 65%) of 3-t-butyl-5-methylsalicylaldehyde.
Quantity
9.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
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4.5 g
Type
reactant
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12.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
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69 mmol
Type
reactant
Reaction Step Four
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Quantity
23 mL
Type
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